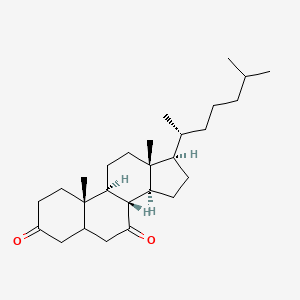![molecular formula C22H28N2 B14227221 1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine CAS No. 823191-88-4](/img/structure/B14227221.png)
1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is an organic compound that belongs to the class of chiral diamines. It is characterized by the presence of two pyrrolidine rings attached to a central 1,2-diphenylethane moiety. This compound is of significant interest in the field of asymmetric synthesis due to its chiral properties, making it a valuable ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2S)-1,2-diphenylethane-1,2-diamine.
Cyclization: The diamine undergoes cyclization with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Applications De Recherche Scientifique
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications.
1,2-Diphenylethylenediamine: Another chiral diamine with applications in asymmetric synthesis.
Uniqueness
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is unique due to its specific structure, which provides distinct chiral properties and makes it highly effective in asymmetric catalysis compared to other similar compounds.
Propriétés
Numéro CAS |
823191-88-4 |
|---|---|
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-3-11-19(12-4-1)21(23-15-7-8-16-23)22(24-17-9-10-18-24)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2/t21-,22-/m0/s1 |
Clé InChI |
XAMJZICIEQIVJK-VXKWHMMOSA-N |
SMILES isomérique |
C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCC4 |
SMILES canonique |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
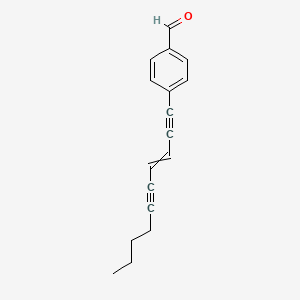

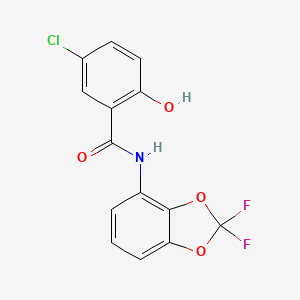

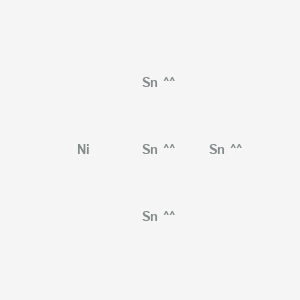
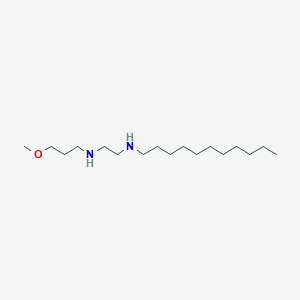
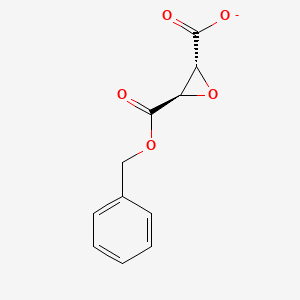
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
